molecular formula C18H19N5O2 B2852436 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879464-59-2

1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2852436
CAS RN: 879464-59-2
M. Wt: 337.383
InChI Key: RORITJDLZKGJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopurine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It also induces the production of reactive oxygen species (ROS) and activates the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also possesses antitumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

The advantages of using 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments include its wide range of biological activities, high potency, and selectivity towards specific targets. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These include the development of more efficient and cost-effective synthesis methods, the identification of new targets for its biological activities, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

The synthesis of 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 4-methylbenzylamine with 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid followed by cyclization with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It also possesses antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

4,7,8-trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-5-7-13(8-6-10)9-22-11(2)12(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h5-8H,9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORITJDLZKGJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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